molecular formula C18H17N3O4S B14085345 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B14085345
M. Wt: 371.4 g/mol
InChI Key: NVKPBMMQZNGGTA-JAIQZWGSSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The benzoxazole core is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the intermediate with hydrazine hydrate.

    Schiff Base Formation: Finally, the compound is formed by reacting the hydrazide intermediate with 4-hydroxy-3-methoxybenzaldehyde under reflux conditions in ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It may be used in the development of organic semiconductors or fluorescent materials.

Biology

    Antimicrobial Activity: Benzoxazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It could act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

    Dye and Pigment Production: The compound’s structural features may make it suitable for use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide would depend on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide
  • N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
  • Benzoxazole derivatives with different substituents

Uniqueness

The unique combination of the benzoxazole core, sulfanyl group, and Schiff base linkage in 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H17N3O4S/c1-11(12-7-8-14(22)16(9-12)24-2)20-21-17(23)10-26-18-19-13-5-3-4-6-15(13)25-18/h3-9,22H,10H2,1-2H3,(H,21,23)/b20-11-

InChI Key

NVKPBMMQZNGGTA-JAIQZWGSSA-N

Isomeric SMILES

C/C(=N/NC(=O)CSC1=NC2=CC=CC=C2O1)/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2O1)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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